4-Methyl-1-(2-piperidinylmethyl)piperidine oxalate
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Overview
Description
4-Methyl-1-(2-piperidinylmethyl)piperidine oxalate is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is a derivative of piperidine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 4-Methyl-1-(2-piperidinylmethyl)piperidine oxalate typically involves the reaction of 4-methylpiperidine with 2-piperidinylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The resulting compound is then treated with oxalic acid to form the oxalate salt .
Chemical Reactions Analysis
4-Methyl-1-(2-piperidinylmethyl)piperidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Scientific Research Applications
4-Methyl-1-(2-piperidinylmethyl)piperidine oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-piperidinylmethyl)piperidine oxalate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological and pharmacological effects .
Comparison with Similar Compounds
4-Methyl-1-(2-piperidinylmethyl)piperidine oxalate can be compared with other similar compounds, such as:
1-(3-Methylphenyl)-4-piperidinamine oxalate: This compound has a similar piperidine structure but differs in the substitution pattern on the piperidine ring.
4-(2-Methyl-1,3-dioxolan-2-yl)piperidine: This compound contains a dioxolane ring in addition to the piperidine structure, which imparts different chemical properties.
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
4-methyl-1-(piperidin-2-ylmethyl)piperidine;oxalic acid |
InChI |
InChI=1S/C12H24N2.C2H2O4/c1-11-5-8-14(9-6-11)10-12-4-2-3-7-13-12;3-1(4)2(5)6/h11-13H,2-10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
AVZVCBLIOQHFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2CCCCN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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